3-(Cyclopropylmethoxy)-5-(methylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethoxy)-5-(methylamino)phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a cyclopropylmethoxy group and a methylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-5-(methylamino)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding hydroxy derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to the formation of various substituted phenols .
Scientific Research Applications
3-(Cyclopropylmethoxy)-5-(methylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-5-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropylmethoxy and methylamino groups can modulate the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methylphenol:
2-Methylphenol:
4-Methylphenol:
Uniqueness
3-(Cyclopropylmethoxy)-5-(methylamino)phenol is unique due to the presence of both the cyclopropylmethoxy and methylamino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-5-(methylamino)phenol |
InChI |
InChI=1S/C11H15NO2/c1-12-9-4-10(13)6-11(5-9)14-7-8-2-3-8/h4-6,8,12-13H,2-3,7H2,1H3 |
InChI Key |
IFZATGLDUFLPBY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC(=C1)OCC2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.